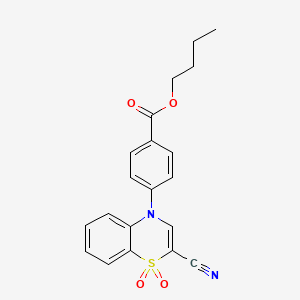

![molecular formula C12H14O2 B2705961 1-[4-(Prop-2-yn-1-yloxy)phenyl]propan-1-ol CAS No. 1156345-22-0](/img/structure/B2705961.png)

1-[4-(Prop-2-yn-1-yloxy)phenyl]propan-1-ol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

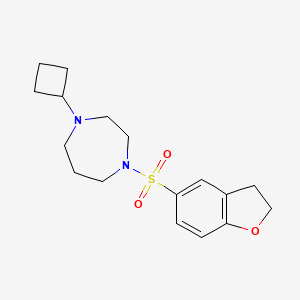

“1-[4-(Prop-2-yn-1-yloxy)phenyl]propan-1-ol” is an organic compound . It belongs to the class of organic compounds known as benzenesulfonyl compounds . These are aromatic compounds containing a benzenesulfonyl group, which consists of a monocyclic benzene moiety that carries a sulfonyl group .

Molecular Structure Analysis

The molecular structure of “1-[4-(Prop-2-yn-1-yloxy)phenyl]propan-1-ol” is complex. It has a molecular weight of 174.2 . The InChI code for this compound is 1S/C11H10O2/c1-3-8-13-11-6-4-10 (5-7-11)9 (2)12/h1,4-7H,8H2,2H3 .Physical And Chemical Properties Analysis

The physical and chemical properties of “1-[4-(Prop-2-yn-1-yloxy)phenyl]propan-1-ol” include a melting point of 71-76°C . It is a powder at room temperature . The density is predicted to be 1.060±0.06 g/cm3 .科学的研究の応用

Luminescent Materials

The bromine atoms in dibromobenzene readily react with vinyl pyridine, leading to compounds with large conjugated structures. These compounds exhibit excellent luminescent properties, making them attractive for applications in optoelectronic devices, such as organic light-emitting diodes (OLEDs) and photovoltaic cells .

Click Chemistry

Click chemistry, particularly copper-catalyzed azide-alkyne cycloaddition (CuAAC), has found widespread use in drug development and biomedical materials. The reaction of azides with alkynes forms 5-membered heteroatomic rings, and compounds like 1,4-dibromo-2,5-bis(prop-2-yn-1-yloxy)benzene can serve as building blocks in click reactions .

Sonogashira Cross-Coupling

The title compound is a useful synthon in Sonogashira cross-coupling reactions. It can be prepared by N-alkylation of methyl indole-5-carboxylate with propargyl bromide under phase-transfer catalysis. This reaction pathway provides a versatile route to various functionalized indole derivatives .

Organic Synthesis

1,4-Dibromo-2,5-bis(prop-2-yn-1-yloxy)benzene serves as a valuable intermediate in organic synthesis. Researchers can utilize it to construct more complex molecules through further functionalization or derivatization reactions .

Material Science

Researchers exploring novel materials may find applications for this compound. Its unique structure and reactivity could lead to the development of functional materials, such as polymers, liquid crystals, or supramolecular assemblies .

Chemical Biology

While not directly studied, compounds related to 1,4-dibromo-2,5-bis(prop-2-yn-1-yloxy)benzene may have potential applications in chemical biology. Investigating their interactions with biological macromolecules could reveal interesting properties or pathways .

特性

IUPAC Name |

1-(4-prop-2-ynoxyphenyl)propan-1-ol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O2/c1-3-9-14-11-7-5-10(6-8-11)12(13)4-2/h1,5-8,12-13H,4,9H2,2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFNPHEQSIKBKNW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=CC=C(C=C1)OCC#C)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-Methyl-N-[2-[methyl(1,3-thiazol-2-ylmethyl)amino]-2-oxoethyl]prop-2-enamide](/img/structure/B2705880.png)

![N-[3-({[(1-cyanocyclohexyl)carbamoyl]methyl}amino)phenyl]-2,2-dimethylpropanamide](/img/structure/B2705881.png)

![6-((2,4-dimethylphenyl)amino)-5-(3-fluorophenyl)-1,3-dimethylfuro[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2705885.png)

![Thieno[2,3-b]pyridine-5-carboxylic acid](/img/structure/B2705886.png)

![Benzo[c][1,2,5]thiadiazol-5-yl(3-(hydroxymethyl)morpholino)methanone](/img/structure/B2705893.png)

![(4-((1H-imidazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)(benzo[d]thiazol-6-yl)methanone](/img/structure/B2705895.png)

![1-(1,3-Thiazol-5-yl)bicyclo[2.1.1]hexane-5-carboxylic acid](/img/structure/B2705896.png)

![Benzo[c][1,2,5]thiadiazol-5-yl(3-(3-phenyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone](/img/structure/B2705899.png)